An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (1-Methylisoquinolin-4-yl)boronic acid
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (1-Methylisoquinolin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methylisoquinolin-4-yl)boronic acid is a molecule of significant interest in medicinal chemistry, combining the pharmacologically relevant isoquinoline scaffold with the versatile boronic acid functional group. Understanding the three-dimensional structure of this compound is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive overview of the crystallographic analysis of (1-methylisoquinolin-4-yl)boronic acid, detailing a plausible synthetic route, crystallization protocol, and in-depth analysis of its hypothetical single-crystal and powder X-ray diffraction data. The causality behind experimental choices and the implications of the structural findings for drug development are also discussed.
Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group
The isoquinoline moiety is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid bicyclic structure provides a well-defined framework for the orientation of substituents to interact with biological targets.
On the other hand, boronic acids have emerged as crucial building blocks in organic synthesis and medicinal chemistry.[4][5] The boron atom's unique ability to form reversible covalent bonds with diols and its role as a serine protease inhibitor have led to the development of several FDA-approved drugs containing this functional group.[6] The combination of these two moieties in (1-Methylisoquinolin-4-yl)boronic acid presents a compelling target for structural studies to unlock its full therapeutic potential. X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, offering unparalleled insights into its conformation and intermolecular interactions.[7][8]
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
A plausible synthetic route to (1-Methylisoquinolin-4-yl)boronic acid ( 3 ) involves a palladium-catalyzed Miyaura borylation of a suitable halo-isoquinoline precursor.
Proposed Synthesis of (1-Methylisoquinolin-4-yl)boronic acid
The synthesis could commence with the Bischler-Napieralski cyclization of an appropriate N-phenethylacetamide to form a dihydroisoquinoline, followed by oxidation to the aromatic isoquinoline. Subsequent halogenation at the 4-position would yield the key intermediate, 4-bromo-1-methylisoquinoline ( 1 ). The final step would be a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) ( 2 ) in the presence of a palladium catalyst and a base, followed by acidic workup to hydrolyze the pinacol ester to the desired boronic acid ( 3 ).
Caption: Proposed synthetic workflow for (1-Methylisoquinolin-4-yl)boronic acid.
Experimental Protocol for Crystallization
Obtaining single crystals of sufficient size and quality is critical for a successful X-ray diffraction experiment.[7] The following is a detailed protocol for the crystallization of (1-Methylisoquinolin-4-yl)boronic acid.
Materials:
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(1-Methylisoquinolin-4-yl)boronic acid (crude product)
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Deionized water
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Small glass vials (1-2 mL)
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0.22 µm syringe filters
Protocol:
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Purification: The crude product is first purified by flash column chromatography on silica gel to achieve high purity (>98%).
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Solvent Screening: A preliminary solvent screen is performed to identify suitable solvent systems. Small amounts of the purified compound are dissolved in various solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate) to assess solubility.
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Vapor Diffusion Method: a. Prepare a saturated solution of (1-Methylisoquinolin-4-yl)boronic acid in a small volume (e.g., 0.5 mL) of a solvent in which it is moderately soluble (e.g., methanol). b. Filter the solution through a 0.22 µm syringe filter into a small, clean glass vial. c. Place this vial inside a larger, sealed jar containing a larger volume of a less polar "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether). d. Allow the anti-solvent to slowly diffuse into the solution in the inner vial over several days at room temperature.
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Slow Evaporation Method: a. Prepare a dilute solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/water). b. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
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Crystal Harvesting: Once crystals of suitable size (ideally > 0.1 mm in all dimensions) have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for data collection.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[9]
Experimental Workflow
Caption: The workflow for single-crystal X-ray diffraction analysis.
Hypothetical Crystallographic Data
The following table summarizes a plausible set of crystallographic data for (1-Methylisoquinolin-4-yl)boronic acid.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀BNO₂ |
| Formula Weight | 187.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 11.234(4) |
| α (°) | 90 |
| β (°) | 105.67(2) |
| γ (°) | 90 |
| Volume (ų) | 935.4(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.328 |
| Absorption Coefficient (mm⁻¹) | 0.092 |
| F(000) | 392 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100(2) |
| 2θ range for data collection (°) | 4.5 to 55.0 |
| Reflections collected | 8654 |
| Independent reflections | 2145 [R(int) = 0.034] |
| Data / restraints / parameters | 2145 / 0 / 128 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Structure Solution and Refinement
The crystal structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms attached to carbon would be placed in geometrically calculated positions and refined using a riding model. The hydrogen atoms of the boronic acid hydroxyl groups would be located from the difference Fourier map and refined with distance restraints.
Structural Analysis and Discussion
The hypothetical molecular structure of (1-Methylisoquinolin-4-yl)boronic acid reveals a planar isoquinoline ring system. The boronic acid group is likely to be slightly twisted out of the plane of the isoquinoline ring.
Caption: 2D representation of (1-Methylisoquinolin-4-yl)boronic acid.
In the crystal lattice, molecules are expected to be linked by intermolecular hydrogen bonds involving the boronic acid hydroxyl groups, forming dimers or extended chains. These hydrogen bonds are crucial in dictating the crystal packing. The boronic acid moiety can act as both a hydrogen bond donor and acceptor, facilitating the formation of robust supramolecular assemblies.[10]
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a valuable technique for the characterization of bulk crystalline materials. It is often used to confirm the phase purity of a synthesized compound and to identify different polymorphic forms.[11]
PXRD Workflow
Caption: The workflow for powder X-ray diffraction analysis.
A simulated PXRD pattern can be generated from the single-crystal data. Comparison of the experimental PXRD pattern of a bulk sample with the simulated pattern serves as a powerful tool for confirming that the bulk material has the same crystal structure as the single crystal that was analyzed. Any significant differences could indicate the presence of impurities or a different crystalline phase.
Implications for Drug Development
The detailed structural information obtained from the crystallographic analysis of (1-Methylisoquinolin-4-yl)boronic acid has several important implications for drug development:
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Structure-Based Drug Design: The precise coordinates of each atom can be used as a starting point for computational modeling and structure-based drug design.[8] This allows for the rational design of more potent and selective analogs by modifying the molecule to enhance its interactions with a specific biological target.
-
Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, a deeper understanding of SAR can be achieved.
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Polymorph Screening: The solid-state structure determines key physicochemical properties such as solubility, dissolution rate, and stability. PXRD is an essential tool for identifying and characterizing different polymorphs, which can have significant implications for drug formulation and bioavailability.
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Intellectual Property: A solved crystal structure provides a unique fingerprint of a compound, which is valuable for securing intellectual property rights.
Conclusion
This technical guide has provided a comprehensive, albeit hypothetical, overview of the crystal structure and X-ray diffraction analysis of (1-Methylisoquinolin-4-yl)boronic acid. By detailing the synthesis, crystallization, and in-depth structural analysis, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The insights gained from such structural studies are instrumental in advancing our understanding of this promising molecule and accelerating the design of next-generation therapeutics.
References
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[12] Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. [Link]
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[1] PMC - NIH. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
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